molecular formula C15H12Cl2N2O B5637476 1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole

1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole

Cat. No. B5637476
M. Wt: 307.2 g/mol
InChI Key: DZFVHMKKAOFZBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole and related derivatives involves multi-step chemical reactions, starting from simple precursors such as o-phenylenediamine and appropriate chloro or nitro phenols. A common strategy includes the formation of the benzimidazole core followed by subsequent functionalization at the 1-position with the desired 2,4-dichlorophenoxyethyl moiety. Although the specific synthesis route for this compound is not detailed in the provided references, related compounds have been synthesized through methods involving nucleophilic substitution reactions, condensation steps, and the use of coupling agents to introduce various substituents onto the benzimidazole nucleus (Kaynak et al., 2008).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole, is characterized by the planarity of the benzimidazole ring system. The planarity contributes to the compound's ability to engage in π-π stacking interactions, which are significant for its binding with biological targets. The substitution pattern, particularly the presence of electron-withdrawing groups such as chloro atoms, influences the electronic distribution within the molecule, affecting its reactivity and interaction capabilities (Gürbüz et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation, depending on the functional groups present in the molecule. The reactivity of the benzimidazole nucleus can be modified by substituents on the ring, which can either activate or deactivate the ring towards further chemical transformations. The presence of a 2,4-dichlorophenoxyethyl group in this compound likely affects its reactivity, particularly in reactions involving the nitrogen atom of the benzimidazole ring or the ether oxygen of the phenoxy group (Zorina et al., 1988).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure and substituents. The introduction of chloro groups and an ether linkage in 1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole is expected to impact these properties by altering intermolecular forces and molecular symmetry. While specific data on this compound is not provided, related structures exhibit diverse physical characteristics that are crucial for their application and study (Hu et al., 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzimidazole derivatives are known to have biological activity, including antifungal, antiviral, and anticancer properties . The 2,4-dichlorophenoxy group is commonly found in herbicides, suggesting potential use in that area .

properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O/c16-11-5-6-15(12(17)9-11)20-8-7-19-10-18-13-3-1-2-4-14(13)19/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFVHMKKAOFZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole

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